
3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce halogenated or nitrated isoquinolinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, isoquinolinones are known for their potential therapeutic properties. They have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial activities.
Medicine
In medicine, derivatives of isoquinolinones are explored for their potential use as pharmaceuticals. They may act on various biological targets, including enzymes and receptors, to exert therapeutic effects.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes, due to their stable and versatile chemical structure.
Mécanisme D'action
The mechanism of action of 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Another heterocyclic compound with similar structural features.
Isoquinoline: A close relative with a similar core structure but different functional groups.
Quinazolinone: Shares some structural similarities and is also studied for its biological activities.
Uniqueness
3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups. This gives it distinct chemical and biological properties compared to other isoquinolinones and related compounds.
Propriétés
Numéro CAS |
59443-66-2 |
|---|---|
Formule moléculaire |
C21H17NO |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1,2-diphenyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C21H17NO/c23-20-15-17-11-7-8-14-19(17)21(16-9-3-1-4-10-16)22(20)18-12-5-2-6-13-18/h1-14,21H,15H2 |
Clé InChI |
XPJZAHMFFRHJTE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


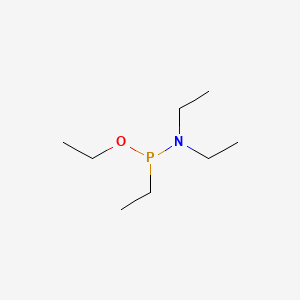
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)

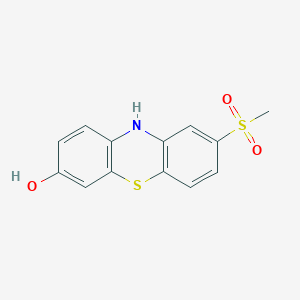


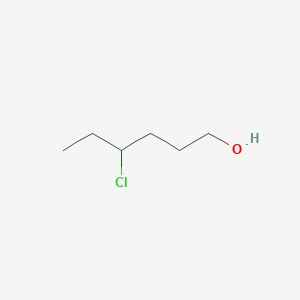
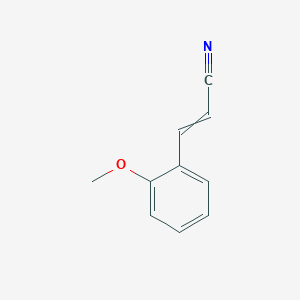
![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
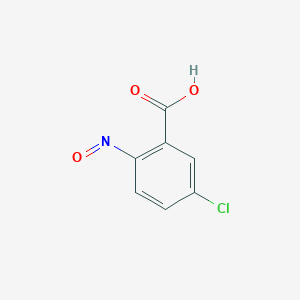
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
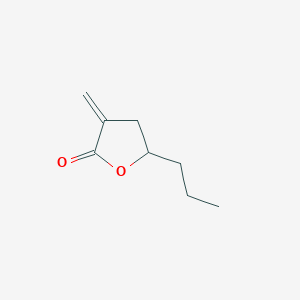
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
